molecular formula C20H22ClN3OS B12226842 1-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}propan-2-one

1-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}propan-2-one

Cat. No.: B12226842
M. Wt: 387.9 g/mol
InChI Key: XAHLVZDGMVEWKM-UHFFFAOYSA-N
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Description

1-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}propan-2-one is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a sulfanyl group and a propan-2-one moiety

Preparation Methods

The synthesis of 1-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}propan-2-one involves several steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step typically involves the condensation of appropriate starting materials, such as 4-chlorophenylhydrazine and tert-butyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the pyrazolo[1,5-a]pyrimidine intermediate.

    Attachment of the Propan-2-one Moiety: This final step involves the reaction of the sulfanyl-substituted pyrazolo[1,5-a]pyrimidine with a propan-2-one derivative under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles, such as amines or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}propan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}propan-2-one can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Sulfanyl-Substituted Compounds: Compounds with similar sulfanyl groups may exhibit comparable reactivity and applications.

    Propan-2-one Derivatives: These compounds have the propan-2-one moiety but differ in other structural aspects, affecting their overall properties.

Properties

Molecular Formula

C20H22ClN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylpropan-2-one

InChI

InChI=1S/C20H22ClN3OS/c1-12(25)11-26-17-10-16(20(3,4)5)22-19-18(13(2)23-24(17)19)14-6-8-15(21)9-7-14/h6-10H,11H2,1-5H3

InChI Key

XAHLVZDGMVEWKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)C

Origin of Product

United States

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